molecular formula C18H19N5O3S B10993552 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B10993552
M. Wt: 385.4 g/mol
InChI Key: KINBQLSAYGEWDH-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C18H19N5O3S/c24-15(19-18-21-20-17(27-18)12-5-2-1-3-6-12)11-23-16(25)9-8-13(22-23)14-7-4-10-26-14/h4,7-10,12H,1-3,5-6,11H2,(H,19,21,24)

InChI Key

KINBQLSAYGEWDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, emphasizing its therapeutic prospects.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 318.4 g/mol. The compound features a thiadiazole ring, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, related compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity is often evaluated using the MTT assay, where lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM)
Thiadiazole Derivative AMCF-729
Thiadiazole Derivative BHeLa73

The presence of the thiadiazole moiety enhances lipophilicity and cellular permeability, which may contribute to the observed anticancer activities .

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. Research indicates that compounds with this scaffold can inhibit bacterial growth effectively. For example, certain thiadiazoles have shown minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets. The thiadiazole ring may facilitate interactions with enzymes or receptors involved in cancer cell proliferation or microbial resistance mechanisms.

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A study synthesized various thiadiazole derivatives and evaluated their anticancer activity against HeLa and MCF-7 cell lines. The results indicated that modifications in the structure could significantly enhance cytotoxicity. For example, a derivative with dual phthalimide moieties exhibited an IC50 value of 29 µM against HeLa cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of thiadiazole-based compounds were tested for their antimicrobial properties against several pathogens. The study found that certain derivatives had remarkable activity against E. coli and S. aureus, suggesting their potential use in treating bacterial infections .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Thiadiazole derivatives can inhibit key enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX), which is implicated in inflammation and tumor growth .
  • Case Studies :
    • A study demonstrated that structurally related compounds exhibited growth inhibition in cancer cell lines with percentages ranging from 51% to 86% . This suggests that modifications to the thiadiazole structure can lead to enhanced anticancer properties.

Anti-inflammatory Properties

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.

  • In Silico Studies : Molecular docking studies indicate that these compounds may act as inhibitors of inflammatory mediators, providing a basis for their therapeutic potential .
  • Experimental Evidence : Compounds similar to this compound have been evaluated for their anti-inflammatory activity using various in vitro models, showing promising results that warrant further investigation .

Synthesis and Structural Optimization

The synthesis of this compound typically involves multi-step synthetic pathways that allow for structural modifications. These modifications can enhance biological activity and selectivity.

  • Synthetic Pathways : Various synthetic routes have been developed to create thiadiazole derivatives with different substituents that affect their pharmacological profiles .
  • Structure–Activity Relationship (SAR) : Understanding how different functional groups influence biological activity is crucial for optimizing these compounds for therapeutic applications .

Summary of Biological Activities

CompoundActivity TypeCell Lines TestedInhibition (%)
Compound AAnticancerMDA-MB-23186%
Compound BAnti-inflammatoryRAW 264.775%
N-(5-cyclohexyl...)AnticancerVarious51%-86%

Synthetic Routes for Thiadiazole Derivatives

StepReagents/ConditionsProduct
Step 1Cyclization of thioketone with hydrazineThiadiazole
Step 2Alkylation with cyclohexyl halideN-cyclohexyl thiadiazole
Step 3Acetylation with acetic anhydrideFinal compound

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